VT-464, specifically its R enantiomer, is a non-steroidal compound that functions primarily as an inhibitor of the enzyme cytochrome P450 17A1 (CYP17A1). This enzyme plays a crucial role in androgen biosynthesis, making VT-464 a significant candidate for therapeutic applications in conditions such as prostate cancer. The compound has been explored for its potential to reduce androgen levels, which is critical in hormone-sensitive tumors.
VT-464 is classified under the category of non-steroidal inhibitors and is recognized for its specificity towards CYP17A1. It is derived from a series of synthetic modifications aimed at enhancing its binding affinity and inhibitory potency against the target enzyme. The compound's structure has been optimized to improve its pharmacological properties, making it a valuable asset in cancer treatment research.
The synthesis of VT-464 involves several key steps that focus on achieving high purity and enantiomeric specificity. The R enantiomer can be isolated using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with chiral columns.
The molecular structure of VT-464 features a complex arrangement designed to facilitate interaction with the CYP17A1 enzyme. Key structural data includes:
The compound's three-dimensional conformation allows it to effectively fit into the active site of CYP17A1, where it inhibits the enzyme's activity.
VT-464 undergoes specific interactions with CYP17A1, characterized by:
The mechanism of action for VT-464 involves:
VT-464 exhibits several notable physical and chemical properties:
Relevant data from studies suggest that these properties contribute to its bioavailability and therapeutic efficacy.
VT-464 has several promising applications in scientific research:
VT-464 (R enantiomer) is the R-configured stereoisomer of seviteronel, a nonsteroidal naphthalene-based inhibitor targeting cytochrome P450 17A1 (CYP17A1). Its systematic IUPAC name is (1R)-1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(1H-1,2,3-triazol-4-yl)propan-1-ol [6] [8]. The molecular formula is C₁₈H₁₇F₄N₃O₃, with a molar mass of 399.34 g/mol [1] [5] [6]. The chiral center at the C1 position of the propanol side chain defines its R stereochemistry, distinguishing it from the pharmacologically active S-enantiomer [3] [6]. Key structural features include:
Table 1: Comparative Stereochemical Attributes of VT-464 Enantiomers
Property | R Enantiomer | S Enantiomer |
---|---|---|
Chiral Center Configuration | R | S |
CYP17A1 Lyase IC₅₀ | Not reported (presumed weaker) | 69 nM [1] [3] |
Binding Mode | Altered active-site orientation [4] | Heme iron coordination [3] |
Synthetic Origin | Byproduct during racemate synthesis [8] | Therapeutically targeted form [6] |
Solubility
VT-464 (R enantiomer) exhibits high solubility in dimethyl sulfoxide (DMSO) (≥100 mg/mL or 250.41 mM) but limited aqueous solubility [6] [8]. This property necessitates formulation with co-solvents (e.g., PEG300, Tween-80) for in vivo studies [6].
Stability and Chirality
Table 2: Key Physicochemical Parameters
Property | Value | Method/Notes |
---|---|---|
Molecular Weight | 399.34 g/mol | Calculated from C₁₈H₁₇F₄N₃O₃ [5] [6] |
LogP | 4.05 (Predicted) [6] | Indicates high lipophilicity |
Density | 1.393 g/cm³ (Predicted) [8] | Computational modeling |
pKa | Triazole N1: ~2.5; Alkanol OH: ~15 | Estimated via structural analogs |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are critical for confirming the structure and chirality of the R enantiomer. Key spectral assignments include [6] [8]:
Enantiomeric purity (>98%) is verified via chiral HPLC using a Chiralpak IA column (n-hexane/isopropanol eluent), with the R enantiomer eluting at 28.2 min vs. 26.8 min for the S enantiomer [3] [6].
Mass Spectrometry
High-resolution mass spectrometry (HRMS) data confirm molecular identity [5] [8]:
X-ray Crystallography
Although no direct structure of the R enantiomer bound to CYP17A1 is available, analogous complexes reveal:
Spectral Binding Kinetics
Stopped-flow UV-Vis spectroscopy shows slow-binding kinetics:
Appendix: Compound Identification Data
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6